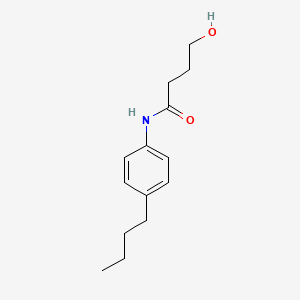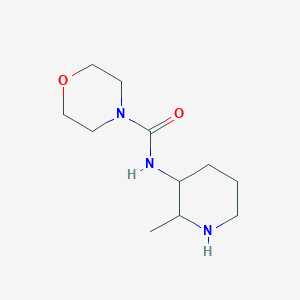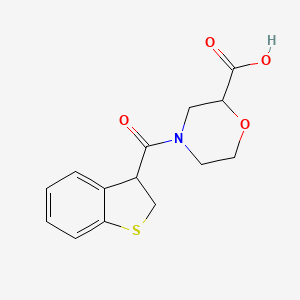
N-(4,5-dimethoxy-2-methylphenyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dimethoxy-2-methylphenyl)thiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring substituted with a carboxamide group and a dimethoxy-methylphenyl group, making it a molecule of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethoxy-2-methylphenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under suitable conditions.
Substitution with Dimethoxy-Methylphenyl Group: The final step involves the substitution of the thiophene ring with the dimethoxy-methylphenyl group using a suitable electrophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
科学研究应用
Chemistry: N-(4,5-dimethoxy-2-methylphenyl)thiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound’s potential therapeutic effects are being investigated in various medical fields. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of N-(4,5-dimethoxy-2-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
- N-(2,5-diethoxy-4-morpholinophenyl)thiophene-2-carboxamide
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
Comparison: N-(4,5-dimethoxy-2-methylphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring. This structural difference can lead to variations in its chemical reactivity and biological activity compared to similar compounds. For example, the presence of methoxy groups can influence the compound’s electronic properties and its ability to interact with biological targets.
属性
IUPAC Name |
N-(4,5-dimethoxy-2-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-9-7-11(17-2)12(18-3)8-10(9)15-14(16)13-5-4-6-19-13/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXSOUUWAWGPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CS2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7606018.png)


![N-[3-(1H-pyrazol-5-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7606042.png)
![6-[(2-amino-2-methylpropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B7606043.png)
![N-[[3-(aminomethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7606050.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B7606057.png)
![5-[(1,3,5-Trimethylpyrazol-4-yl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7606065.png)
![2-[(1,3,5-Trimethylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile](/img/structure/B7606078.png)
![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-5-nitropyridin-2-amine](/img/structure/B7606086.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7606108.png)
![5-bromo-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7606110.png)
